molecular formula C11H10ClF2N3S B8161425 2-Chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine

2-Chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B8161425
M. Wt: 289.73 g/mol
InChI Key: NHNIYMPJPLZRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

2-Chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular processes .

Properties

IUPAC Name

2-chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2N3S/c12-10-15-7-1-6-18-8(7)9(16-10)17-4-2-11(13,14)3-5-17/h1,6H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNIYMPJPLZRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC(=NC3=C2SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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